molecular formula C18H15ClN4OS2 B13360082 3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360082
M. Wt: 402.9 g/mol
InChI Key: BXRIZPKCJGCHDJ-UHFFFAOYSA-N
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Description

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-chlorophenyl methyl ether is a complex heterocyclic compound that integrates multiple functional groups, including triazole, thiadiazole, and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-chlorophenyl methyl ether typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require an acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-chlorophenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-chlorophenyl methyl ether involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The compound’s unique structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-chlorophenyl methyl ether stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the benzylsulfanyl group and the chlorophenyl ether moiety further enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H15ClN4OS2

Molecular Weight

402.9 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(3-chloro-4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4OS2/c1-24-15-8-7-13(9-14(15)19)17-22-23-16(20-21-18(23)26-17)11-25-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

BXRIZPKCJGCHDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4)Cl

Origin of Product

United States

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